Product packaging for 2-(Difluoromethyl)quinazolin-4-ol(Cat. No.:CAS No. 50419-37-9)

2-(Difluoromethyl)quinazolin-4-ol

Cat. No.: B3007316
CAS No.: 50419-37-9
M. Wt: 196.157
InChI Key: GUGTXKFOYGDRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Difluoromethyl)quinazolin-4-ol (CAS 50419-37-9) is a high-purity, solid chemical compound with the molecular formula C 9 H 6 F 2 N 2 O and a molecular weight of 196.16 g/mol . It is a derivative of the quinazolinone scaffold, a structure recognized in medicinal chemistry as a "privileged pharmacophore" due to its exceptional ability to interact with multiple biological targets . This makes it a versatile and valuable building block for researchers developing novel therapeutic agents. The compound's core structure is associated with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The specific incorporation of a difluoromethyl group at the 2-position is a strategic modification often employed in drug discovery. The fluorine atoms can enhance metabolic stability, influence the molecule's electronic properties, and improve bioavailability, making this derivative particularly interesting for structure-activity relationship (SAR) studies . This product is offered explicitly for research and development purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (MSDS) prior to use. The compound is associated with the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2N2O B3007316 2-(Difluoromethyl)quinazolin-4-ol CAS No. 50419-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGTXKFOYGDRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Difluoromethyl Quinazolin 4 Ol and Structural Analogues

Established Synthetic Pathways for Quinazolin-4-ols and Quinazolinones

The construction of the fundamental quinazolin-4-ol and quinazolinone ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These approaches typically involve the formation of the pyrimidinone ring fused to a benzene (B151609) core.

Condensation Reactions Involving Anthranilamide and Related Precursors

A cornerstone of quinazolin-4-ol synthesis is the condensation of anthranilamide (2-aminobenzamide) or its derivatives with a suitable one-carbon synthon. This approach directly installs the C-2 carbon of the quinazolinone ring. Various reagents can serve as the one-carbon source, including aldehydes, orthoesters, and carboxylic acids. uni-muenster.de

The reaction of anthranilamide with aldehydes, for instance, initially forms a 2,3-dihydroquinazolin-4(1H)-one intermediate, which can then be oxidized to the corresponding quinazolin-4(3H)-one. nih.gov The choice of aldehyde directly determines the substituent at the 2-position. This method's versatility allows for the introduction of a wide array of functional groups.

Similarly, the condensation of anthranilic acid derivatives with carbonyl compounds is a classical and widely used method for constructing the quinazolinone ring system. rsc.org These reactions often require specific conditions, which can include the use of hazardous chemicals, strong oxidants, high temperatures, or long reaction times. rsc.org

Cyclization Methodologies for Dihydroquinazolinone and Quinazolinone Ring Systems

A variety of cyclization strategies have been developed to form the dihydroquinazolinone and quinazolinone cores. These methods often start from precursors that already contain the necessary atoms for the heterocyclic ring, requiring an intramolecular reaction to complete the synthesis.

One common approach involves the cyclocondensation of β-ketoesters with o-aminobenzamides, which proceeds via a selective C-C bond cleavage under metal- and oxidant-free conditions to yield 2-substituted quinazolinones. mdpi.com Another strategy is the palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, tert-butyl isocyanide, and sulfonyl hydrazide, which proceeds through a cross-coupling/condensation/6-exo-dig cyclization pathway. nih.gov

Furthermore, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through the condensation of anthranilic acid derivatives with carbonyl compounds like aldehydes or ketones, often facilitated by Lewis or Brønsted acid catalysts to promote cyclization. nih.gov Isatoic anhydride (B1165640) can also serve as a starting material, reacting with amines to form the desired quinazolinone scaffold. nih.gov

Metal-Catalyzed and Metal-Free Approaches in Quinazolinone Synthesis

Both metal-catalyzed and metal-free synthetic routes have been extensively explored for the synthesis of quinazolinones, each offering distinct advantages.

Metal-Catalyzed Approaches: Transition metal catalysis has emerged as a powerful tool for quinazolinone synthesis, often enabling milder reaction conditions and broader substrate scope. acgpubs.org Palladium-catalyzed carbonylative cyclization of anthranilamide with aryl bromides and carbon monoxide is an effective method for preparing 2-arylquinazolinones. rsc.org Copper-catalyzed reactions have also been widely employed. For example, a copper-catalyzed domino reaction of alkyl halides and anthranilamides affords 2-substituted quinazolin-4(3H)-ones. mdpi.com Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with primary amides provides another route to 2-substituted quinazolines. nih.gov

Metal-Free Approaches: In the interest of developing more sustainable and cost-effective syntheses, a number of metal-free methods have been established. These often rely on the use of oxidants or catalysts to promote the desired transformations. For instance, an ammonium (B1175870) persulfate-mediated intramolecular oxidative cyclization of 2-aminobenzamides can be used to construct fused polycyclic quinazolinone derivatives. bohrium.com Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a methine source for the intramolecular oxidative annulation of 2-aminobenzamides. Molecular iodine can also catalyze the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. mdpi.com

Catalyst/ReagentPrecursorsProductReference
p-Toluenesulfonic acid2-Aminobenzamides and Aldehydes4(3H)-Quinazolinones nih.gov
Palladium AcetateAnthranilamide, Aryl Bromide, CO2-Arylquinazolinones rsc.org
Copper(I) BromideAlkyl Halides and Anthranilamides2-Substituted Quinazolin-4(3H)-ones mdpi.com
(NH4)2S2O82-AminobenzamidesFused Polycyclic Quinazolinones bohrium.com
DMSO2-AminobenzamidesQuinazolinones
Molecular Iodine2-Aminobenzamides and Aryl Methyl Ketones2-Aryl Quinazolin-4(3H)-ones mdpi.com

Stereoselective and Diastereoselective Synthesis of Quinazolinone Derivatives

The development of stereoselective methods for the synthesis of quinazolinone derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Recent advances have focused on the catalytic asymmetric synthesis of axially chiral quinazolinones, which possess a C-N, N-N, or C-C chiral axis. Strategies for their synthesis include atroposelective halogenation, kinetic resolution, and photoredox deracemization. A variety of catalytic systems, including peptide, enzymatic, metal, and chiral phosphoric acid catalysis, have been successfully employed to achieve high enantioselectivity.

For the synthesis of centrally chiral quinazolinones, biomimetic asymmetric reduction of quinazolinones using chiral and regenerable NAD(P)H models has been reported to produce chiral dihydroquinazolinone derivatives with high yields and enantiomeric excess.

While the synthesis of new 2,3-disubstituted-4(3H)quinazolinone derivatives with a new chiral center in the aliphatic side chain has been described, the focus has often been on the synthesis of racemic mixtures or the use of chiral starting materials rather than the development of general diastereoselective methods. The introduction of a chiral auxiliary to one of the starting materials, followed by a cyclization reaction, could provide a viable route to diastereomerically enriched quinazolinones. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

Specific Methodologies for Introducing Difluoromethyl and Trifluoromethyl Moieties at the C-2 Position

The incorporation of fluorinated groups, such as difluoromethyl (CF2H) and trifluoromethyl (CF3), into the quinazolinone scaffold can significantly impact the molecule's properties. The CF2H group, in particular, is a bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.

Utilization of Fluoroacetyl-Containing Reagents

A direct and logical approach to introduce a difluoromethyl group at the C-2 position of a quinazolinone is through the use of reagents containing a difluoroacetyl moiety (CHF2CO-). The general strategy involves the reaction of anthranilamide or a related precursor with a difluoroacetylating agent, followed by cyclization.

For example, the condensation of anthranilamide with ethyl difluoroacetate (B1230586) or difluoroacetic anhydride would be expected to form an N-acylated intermediate. Subsequent intramolecular cyclization, likely promoted by heat or a dehydrating agent, would then yield the desired 2-(difluoromethyl)quinazolin-4-ol. While specific examples for the synthesis of this compound using this exact method are not extensively documented in readily available literature, this approach is a standard and predictable method for the formation of 2-substituted quinazolinones. The reactivity of fluoroacetyl-containing reagents is well-established, and their use in the acylation of anilines is a common transformation in organic synthesis.

Precursor 1Precursor 2Potential Product
AnthranilamideEthyl DifluoroacetateThis compound
AnthranilamideDifluoroacetic AnhydrideThis compound
2-Aminobenzoic AcidDifluoroacetamideThis compound

Trifluoroacetic Acid as a Trifluoromethyl Source in Cascade Reactions

A notable and efficient method for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones involves a one-pot sequential cascade reaction that utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source of the trifluoromethyl (CF3) group. nih.govacs.org This approach is advantageous due to the chemical stability and ease of handling of TFA compared to other trifluoromethylating agents. organic-chemistry.org

The reaction proceeds through the condensation of anthranilic acids with TFA in the presence of a coupling and dehydrating agent, such as T3P (propane phosphonic acid anhydride). nih.govhes-so.ch This is followed by a subsequent condensation with a variety of amines to yield the desired 2-(trifluoromethyl)quinazolin-4(3H)-ones. nih.gov This one-pot method has been shown to be robust, with successful application on a large scale (up to 80g), and provides good yields, in some cases up to 75%. nih.govhes-so.ch

A study by Li et al. demonstrated a direct method for synthesizing 2-(trifluoromethyl)quinazolin-4-ones by reacting 2-amino-N-phenylbenzamide with TFA in 1,2-dichloroethane (B1671644) (DCE) at 140°C, achieving yields ranging from 52% to 94% without the need for any catalysts or additives. organic-chemistry.org This method is noted for its high economy and broad substrate scope. organic-chemistry.org The proposed mechanism involves the formation of an intermediate imine structure, which then undergoes intramolecular cyclization. organic-chemistry.org

The versatility of these cascade reactions allows for chemical diversification by varying both the anthranilic acid and the amine substrates, providing access to a wide array of trifluoromethylated quinazolinone derivatives. organic-chemistry.org

Table 1: Examples of 2-(Trifluoromethyl)quinazolin-4(3H)-ones synthesized using Trifluoroacetic Acid

Anthranilic Acid DerivativeAmineProductYield (%)Reference
Anthranilic acidBenzylamine3-Benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one75 nih.gov
5-Chloroanthranilic acidCyclohexylamine6-Chloro-3-cyclohexyl-2-(trifluoromethyl)quinazolin-4(3H)-one72 nih.gov
2-Amino-N-phenylbenzamide-2-(Trifluoromethyl)-3-phenylquinazolin-4(3H)-one94 organic-chemistry.org

Fe(III)-Mediated Cyclization and Decarbonylation Reactions

An efficient method for the construction of 2-(trifluoromethyl)quinazolin-4(3H)-ones has been developed utilizing an iron(III) chloride (FeCl3)-mediated cascade coupling and decarbonylative annulation reaction. nih.govorganic-chemistry.org This strategy employs readily available starting materials, namely isatins and trifluoroacetimidoyl chlorides, to produce a diverse range of biologically relevant quinazolin-4(3H)-one derivatives. nih.gov

The reaction conditions were optimized, identifying FeCl3 as the most effective metal catalyst in combination with sodium hydride (NaH) as a base and dimethylformamide (DMF) as the solvent. organic-chemistry.org This protocol has proven to be efficient and scalable, tolerating a variety of substituents on the starting materials. organic-chemistry.org

Mechanistic studies suggest that the reaction proceeds through a plausible pathway that does not involve a radical mechanism. organic-chemistry.org Instead, it is proposed that a tricyclic zwitterionic intermediate is formed during the cascade process. organic-chemistry.org This iron-mediated approach offers a practical and straightforward route to pharmaceutically valuable compounds with high yields and a broad substrate scope, highlighting the utility of inexpensive and readily available reagents in organic synthesis. organic-chemistry.org

Table 2: Examples of FeCl3-Mediated Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones

Isatin DerivativeTrifluoroacetimidoyl Chloride DerivativeProductYield (%)Reference
IsatinN-Phenyl-2,2,2-trifluoroacetimidoyl chloride2-(Trifluoromethyl)-3-phenylquinazolin-4(3H)-one95 organic-chemistry.org
5-BromoisatinN-(4-Methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride6-Bromo-3-(4-methoxyphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one89 organic-chemistry.org
5-NitroisatinN-(4-Chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride6-Nitro-3-(4-chlorophenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one82 organic-chemistry.org

Derivatization Strategies from the this compound Core

The 2-(trifluoromethyl)quinazolin-4(3H)-one core serves as a versatile building block for further chemical modifications, enabling the synthesis of a wide range of functionalized derivatives. nih.govorganic-chemistry.org The synthetic utility of these quinazolinones has been demonstrated through various derivatization reactions, providing access to useful intermediates for drug discovery and development. nih.govhes-so.ch

The quinazolinone scaffold can be functionalized at several positions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships. For instance, the nitrogen at the 3-position can be readily alkylated or arylated. nih.gov Additionally, substitutions can be made on the benzene ring of the quinazolinone core to modulate the electronic and steric properties of the molecule. nih.gov

One common derivatization strategy involves the reduction of a nitro group on the quinazolinone ring to an amine, which can then be further functionalized. mdpi.com For example, an 8-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one derivative was synthesized and subsequently reacted with chloroacetyl chloride to introduce a reactive handle for further elaboration. mdpi.com This intermediate was then used to introduce various amine-containing side chains. mdpi.com

Another approach involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce new carbon-carbon bonds at specific positions on the quinazolinone core. nih.gov These derivatization strategies are crucial for the development of new quinazolinone-based therapeutic agents with improved potency and selectivity. nih.gov

Structure Activity Relationship Sar Studies of 2 Difluoromethyl Quinazolin 4 Ol and Analogues

Influence of Substitutions on the Quinazoline (B50416) Ring System

The quinazoline scaffold provides several positions for chemical modification, with each position having a distinct effect on the molecule's physicochemical properties and its interaction with biological targets.

The substituent at the C-2 position of the quinazolin-4-ol core is a critical determinant of biological activity. Research across various therapeutic targets has underscored the importance of having small, electron-withdrawing groups at this position. The difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups, in particular, have been identified as highly favorable substitutions.

The C-4 position of the quinazoline ring, featuring a hydroxyl group in the quinazolin-4-ol tautomer or a carbonyl group in the quinazolin-4-one form, is a crucial site for interaction with biological targets. This position is a key hydrogen-bonding domain, and its integrity is often essential for biological activity.

SAR studies have consistently shown that the 4-oxo/hydroxyl group is a vital pharmacophoric feature, particularly in the context of kinase inhibitors. mdpi.comnih.gov This group frequently acts as a hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding site. mdpi.comnih.gov Modifications or replacements of this functional group typically result in a significant loss of inhibitory potency, highlighting its indispensable role in molecular recognition. nih.gov

Substitutions on the benzene (B151609) ring portion of the quinazoline core, specifically at the C-6, C-7, and C-8 positions, offer a valuable opportunity to modulate the pharmacological profile of the molecule. These positions can be modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties such as solubility and metabolic stability. mdpi.comnih.gov

The C-6 and C-7 positions have been extensively explored in SAR studies. The introduction of various substituents at these positions can lead to enhanced interactions with the target protein. For example, dimethoxy substitutions at the C-6 and C-7 positions have been shown to be favorable for the inhibition of certain kinases. nih.gov In other cases, the introduction of bulky substituents at the C-6 or C-7 position has been found to increase potency. mdpi.com The optimal substitution pattern is highly dependent on the specific biological target. For instance, in some series, electron-donating groups at C-6 and C-7 increase activity, while in others, electron-withdrawing groups are preferred. nih.govmdpi.com

The following table summarizes the general impact of substitutions at these positions on the activity of quinazoline derivatives.

PositionType of SubstituentGeneral Impact on Activity
C-6Alkoxy, Halogen, AmideCan enhance potency and selectivity. nih.govmdpi.com
C-7Alkoxy, Amino, HalogenOften crucial for modulating activity and solubility. nih.govmdpi.com
C-8Methyl, HalogenCan improve activity and influence conformation. nih.govmdpi.comresearchgate.net

Effect of Peripheral Moieties and Linkers on Biological Target Interaction

The biological activity of quinazoline-based compounds is not solely determined by the core structure but is also significantly influenced by peripheral chemical groups and the linkers that attach them. nih.govrsc.org These peripheral moieties can engage in additional interactions with the target protein, often occupying adjacent hydrophobic pockets or forming supplementary hydrogen bonds, thereby enhancing binding affinity and selectivity. mdpi.comnih.gov

The nature and length of the linker connecting the quinazoline core to a peripheral group are critical. nih.gov A linker with appropriate flexibility and length can correctly orient the peripheral moiety within the binding site to maximize favorable interactions. nih.gov For example, studies have shown that varying the length of an alkylene linker attached to the C-8 position can significantly impact inhibitory potency against PI3Kα. mdpi.comnih.gov Similarly, the choice between a urea (B33335) and a thiourea (B124793) linker can dramatically alter the inhibitory profile of a compound. nih.gov

Conformational Preferences and Pharmacophore Features of Active Analogues

The three-dimensional arrangement of a molecule and the spatial orientation of its key functional groups, known as the pharmacophore, are fundamental to its biological function. For active quinazolin-4-ol analogues, specific conformational preferences and pharmacophoric models have been established, particularly for their role as kinase inhibitors.

A widely accepted pharmacophore model for quinazoline-based kinase inhibitors includes several key features. researchgate.net The quinazoline ring system itself typically binds in the ATP site, with the N-1 atom accepting a hydrogen bond from the hinge region of the kinase. nih.gov The C-4 oxo group also plays a critical role in this hinge-binding interaction. mdpi.comnih.gov A hydrophobic substituent at the C-2 position often occupies a nearby hydrophobic pocket.

X-ray crystallography and molecular modeling studies have provided detailed insights into the binding modes of these inhibitors. nih.govnih.govacs.org These studies reveal that the quinazoline core often adopts a relatively planar conformation, allowing it to fit snugly into the flat adenine-binding region of the kinase. nih.gov The orientation of peripheral groups is also critical, and the torsional angles between the quinazoline scaffold and these moieties can significantly affect binding affinity. Active analogues are those that can maintain a low-energy conformation that is complementary to the topology of the target's active site.

Computational and Theoretical Investigations in Quinazoline Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like quinazoline (B50416) derivatives interact with their biological targets at a molecular level.

Molecular docking simulations have been instrumental in clarifying the binding modes of quinazoline-based inhibitors within the active sites of various protein targets, most notably kinase domains such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Studies on various quinazoline derivatives consistently reveal a common binding pattern. The quinazoline scaffold typically anchors itself into the ATP-binding pocket, with the nitrogen atom at position 1 (N1) of the quinazoline ring forming a crucial hydrogen bond with the backbone amide of a methionine residue in the hinge region of the kinase (e.g., Met793 in EGFR). japsonline.com This interaction is considered a hallmark for the activity of many quinazoline-based kinase inhibitors.

Table 1: Examples of Key Residue Interactions for Quinazoline Derivatives with Protein Targets Identified Through Molecular Docking.
Target ProteinQuinazoline Derivative ClassKey Interacting ResiduesPrimary Interaction Type
EGFRQuinazolinone HydrazidesMet793, Val702, Lys721, Met769, Asp831Hydrogen Bonding, Hydrophobic
PAK4General QuinazolinesLeu398Hydrogen Bonding, Hydrophobic
MMP-13QuinazolinonesAla238, Thr245, Thr247, Met253Hydrogen Bonding, Electrostatic
Acetylcholinesterase (AChE)General Quinazolines(Not specified in snippets)(Not specified in snippets)

Beyond identifying binding modes, docking algorithms calculate a score or binding energy that estimates the binding affinity between the ligand and its target. lums.ac.ir Lower (more negative) binding energy values generally suggest a more stable protein-ligand complex and, consequently, higher potential biological activity. lums.ac.ir For example, a study on quinazolinone analogues as EGFR inhibitors identified a compound with a binding energy of -7.53 Kcal/mol, indicating a strong tendency to bind to the active site. lums.ac.ir

These predicted affinities are crucial for virtual screening campaigns, where large libraries of compounds are computationally docked to a target to prioritize a smaller subset for experimental testing. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used to refine these binding free energy calculations after docking, providing a more accurate prediction of potency. tandfonline.comnih.gov The correlation between these calculated binding energies and experimentally determined inhibitory concentrations (e.g., IC₅₀ values) is a key validation of the docking protocol's predictive power. nih.gov

Table 2: Predicted Binding Affinities of Sample Quinazoline Derivatives from Docking Studies.
Compound ClassTargetPredicted Binding Energy (kcal/mol)Computational Method
Quinazolinone AnalogueEGFR-7.53AutoDock
Quinazolinone Derivative 1fPARP1/STAT3Not explicitly stated, but described as a "considerable gliding score"Glide Docking, MM-GBSA
Quinazolin-2,4-dione AnaloguesCOVID-19 Main Protease (Mpro)-7.9 to -9.6PyRx

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov By subjecting the docked complex to an MD simulation, typically for nanoseconds, researchers can assess the stability of the predicted binding pose. tandfonline.comfrontiersin.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial docked conformation and that the protein structure is not significantly perturbed. tandfonline.com These simulations can reveal subtle conformational adjustments in both the ligand and the protein's active site that are crucial for maintaining a stable interaction. Studies on quinazoline derivatives have employed MD simulations for periods ranging from 10 to 200 nanoseconds to confirm the stability of the ligand-receptor complexes and validate the interactions predicted by docking. benthamdirect.comfrontiersin.orgnih.gov

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. These approaches use the structural information from a set of known active compounds to infer the necessary features for biological activity.

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to be active at a specific biological target. nih.gov

For quinazoline derivatives, pharmacophore models have been successfully generated to define the key structural requirements for inhibiting targets like inducible nitric oxide synthase (iNOS) and acetylcholinesterase (AChE). worldscientific.comnih.gov For instance, a four-point pharmacophore model for iNOS inhibitors was developed, consisting of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com Such a validated model serves as a 3D query to screen large chemical databases, rapidly identifying novel compounds that possess the necessary features for activity and are therefore promising candidates for further investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features), a predictive model can be built.

QSAR models for quinazoline derivatives have been developed for various targets, including EGFR and tyrosine kinase (erbB-2). nih.govfrontiersin.orgnih.gov These models help identify which structural properties are most influential for activity. For example, one QSAR study on quinazoline analogues as erbB-2 inhibitors found that Estate Contribution descriptors (which relate to topology and electronic features) were the most important predictors of inhibitory activity. nih.gov The study also noted that an electron-withdrawing group at the 4-position of the quinazoline ring enhances activity. nih.gov This finding is particularly relevant for 2-(Difluoromethyl)quinazolin-4-ol, as the difluoromethyl group is strongly electron-withdrawing, suggesting it could contribute positively to the compound's biological activity based on this type of model. The statistical robustness of a QSAR model, indicated by parameters like r² (correlation coefficient) and q² (cross-validated correlation coefficient), determines its predictive power. benthamdirect.comworldscientific.com

Table 3: Example of Statistical Parameters for a QSAR Model Developed for Quinazoline Derivatives.
Model TypeTargetr² (Training Set)q² (Cross-Validation)pred_r² (External Test Set)
MLR-QSARTyrosine kinase (erbB-2)0.9560.9150.6170
CoMFAPAK40.9860.5950.689
CoMSIAPAK40.9840.7620.822

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful means to investigate the intrinsic electronic properties of molecules, providing insights that are complementary to QSAR studies.

These calculations are fundamental for understanding the molecule's stability and reactivity. sapub.org Furthermore, DFT can be used to calculate various quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, hardness, and softness, which are valuable in predicting the chemical behavior of the compounds. mui.ac.irnih.govsapub.org

Table 3: Representative Quantum Chemical Descriptors Calculated via DFT for a Quinazoline Derivative

Descriptor Definition Typical Calculated Value
Total Energy The total electronic energy of the molecule in its ground state. Varies (Hartrees)
Dipole Moment A measure of the net molecular polarity. ~2-5 Debye
Ionization Potential (IP) The energy required to remove an electron. ~6-8 eV
Electron Affinity (EA) The energy released when an electron is added. ~1-3 eV
Hardness (η) A measure of resistance to charge transfer. ~2-3 eV

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | ~3-5 eV |

This interactive table lists key quantum chemical parameters for a representative quinazoline structure, as typically calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnwikipedia.orgyoutube.com

The HOMO energy is related to the molecule's ability to donate electrons, reflecting its nucleophilicity or basicity. pku.edu.cnyoutube.com

The LUMO energy corresponds to the molecule's ability to accept electrons, indicating its electrophilicity. pku.edu.cnyoutube.com

Table 4: Typical Frontier Orbital Energies for Quinazoline Derivatives

Parameter Description Typical Energy (eV) Reference
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 researchgate.net
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 researchgate.net

| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 4.0 to 5.0 | nih.gov |

This interactive table displays representative energy values for the frontier molecular orbitals (HOMO and LUMO) and the energy gap, which are crucial indicators of a molecule's electronic properties and reactivity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic profile of potential drug candidates. In silico ADME prediction tools are used to computationally estimate these properties, helping to identify compounds with favorable drug-like characteristics and filter out those with potential liabilities, such as poor absorption or high toxicity. researcher.lifetandfonline.com

For quinazoline derivatives, various ADME parameters are predicted. These often include compliance with Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, LogP < 5). researchgate.net Other important predicted properties include aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. researchgate.netnih.gov These predictions provide a valuable preliminary assessment of a compound's potential for further development. researcher.lifetandfonline.com

Table 5: Representative In Silico ADME Predictions for a Quinazoline Derivative

Property Description Predicted Value/Outcome Reference
Molecular Weight Mass of the molecule < 500 g/mol researchgate.net
LogP Octanol-water partition coefficient (lipophilicity) < 5 researchgate.net
H-bond Donors Number of hydrogen bond donors < 5 researchgate.net
H-bond Acceptors Number of hydrogen bond acceptors < 10 researchgate.net
BBB Permeation Blood-Brain Barrier penetration Low to Medium researchgate.net
Aqueous Solubility Solubility in water Good tandfonline.com

This interactive table outlines key ADME properties and their typical in silico predicted outcomes for a drug-like quinazoline derivative, guiding the selection of candidates for further experimental testing.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Difluoromethylated Quinazolines

The synthesis of quinazoline (B50416) derivatives has seen a significant shift towards more sustainable and efficient methods. Future research in the synthesis of 2-(difluoromethyl)quinazolin-4-ol and its analogues will likely focus on green chemistry principles to minimize environmental impact and improve economic feasibility.

Key Research Areas:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future efforts could explore the application of enzymes like laccase and α-chymotrypsin, potentially in combination with photocatalysis, for the synthesis of difluoromethylated quinazolinones. nih.gov This approach could lead to cleaner and more efficient synthetic routes.

Green Solvents and Catalysts: The exploration of environmentally benign solvents, such as deep eutectic solvents, and the use of reusable catalysts like magnetic ionic liquids are promising areas. researchgate.netnih.gov Metal-free and catalyst-free reaction conditions, including microwave-assisted synthesis, are also gaining traction as they reduce waste and energy consumption. nih.govnih.gov

Novel Difluoromethylation Reagents: Research into new and more efficient reagents for introducing the difluoromethyl group is crucial. Recent studies have highlighted the use of reagents like ethyl bromodifluoroacetate as a difluorocarbene precursor and trifluoroacetic acid as a CF3 source in metal-free conditions, offering alternative and potentially more sustainable pathways for the synthesis of compounds like this compound.

Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While quinazolines are known to target a range of biological molecules, the specific targets and mechanisms of action for this compound remain largely unexplored. Future research should aim to identify novel biological targets and unravel the intricate molecular pathways through which this compound and its derivatives exert their effects.

Prospective Research Directions:

Broad-Spectrum Biological Screening: Comprehensive screening of this compound and its derivatives against a wide array of biological targets, including various kinases, enzymes, and receptors, could reveal novel therapeutic applications. The known pharmacological activities of the broader quinazoline class, such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, provide a strong rationale for such investigations. nih.govacs.org

Mechanism of Action Studies: Once promising biological activities are identified, in-depth mechanistic studies will be essential. Techniques such as gene expression profiling, proteomics, and cell-based assays can help to elucidate the specific signaling pathways and molecular interactions involved. For instance, investigating its potential to inhibit targets like epidermal growth factor receptor (EGFR) or induce apoptosis, which are known mechanisms for other quinazoline derivatives, would be a logical starting point.

Role of the Difluoromethyl Group: A key area of investigation will be to understand how the difluoromethyl group at the 2-position influences the compound's binding affinity, selectivity, and pharmacokinetic properties. The ability of the CF2H group to form hydrogen bonds and its lipophilic nature can significantly impact drug-target interactions. nih.gov

Advanced Computational Modeling for Rational Design and Optimization of Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. The application of these techniques to this compound can accelerate the design and optimization of new, more potent, and selective derivatives.

Future Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help to identify the key structural features of this compound derivatives that are crucial for their biological activity. rsc.orgeurekaselect.com This knowledge can then be used to guide the design of new analogues with improved potency.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes and affinities of novel derivatives within the active sites of various biological targets. nih.govnih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-receptor complexes and the dynamic nature of their interactions. nih.gov

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound and its known active analogues (if any), pharmacophore models can be generated. These models can then be used to virtually screen large chemical databases to identify new compounds with the desired structural features for further investigation. mdpi.com

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds using computational tools is crucial for the early identification of candidates with favorable drug-like properties. acs.org

Exploration of Multifunctional Quinazoline Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop novel therapeutic agents with potentially enhanced efficacy, improved selectivity, or the ability to modulate multiple targets simultaneously. nih.govrsc.org The this compound scaffold represents a promising building block for the creation of such multifunctional hybrids.

Potential Hybridization Strategies:

Hybrid PartnerRationale and Potential Therapeutic Area
Chalcones Chalcones are known for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. Quinazoline-chalcone hybrids have shown promise as apoptotic inducers and cell cycle inhibitors. rsc.orgbenthamdirect.com
Triazoles Triazoles are another versatile heterocyclic moiety with a wide range of pharmacological activities. Quinazoline-triazole hybrids have been investigated as multi-target anticancer agents, inhibiting enzymes like EGFR and VEGFR-2. nih.govacs.org
Thiazolidinones Thiazolidinones are known to possess various biological activities, including anticancer and antidiabetic effects. Hybrid molecules incorporating both quinazoline and thiazolidinone scaffolds have been explored for their potential in cancer therapy. nih.gov
Other Heterocycles The exploration of hybrids with other biologically active heterocycles such as thiazoles, indoles, and pyrimidines could lead to the discovery of novel compounds with unique pharmacological profiles. nih.govmdpi.com

The design and synthesis of these hybrid molecules, followed by comprehensive biological evaluation, could lead to the identification of lead compounds with superior therapeutic potential compared to their individual components.

Development of Targeted Delivery Systems for Quinazoline Derivatives

To enhance the therapeutic efficacy and minimize the potential side effects of this compound and its derivatives, the development of targeted drug delivery systems is a crucial area for future research. These systems can help to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Future Avenues for Drug Delivery:

Nanoparticle-Based Carriers: Encapsulating quinazoline derivatives in nanoparticles, such as liposomes, polymeric nanoparticles, or micelles, can improve their solubility, stability, and pharmacokinetic profile. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues.

Prodrug Approaches: Designing prodrugs of this compound that are activated at the target site by specific enzymes or physiological conditions (e.g., pH, redox potential) can enhance drug delivery and reduce off-target toxicity.

Conjugation with Targeting Moieties: Covalently linking the quinazoline derivative to a targeting moiety, such as a monoclonal antibody or a small molecule ligand that binds to a receptor overexpressed on cancer cells, can facilitate targeted delivery.

The integration of advanced drug delivery technologies with the development of novel this compound derivatives holds significant promise for the future of targeted therapies.

Q & A

Q. What synthetic strategies are effective for preparing 2-(difluoromethyl)quinazolin-4-ol, and how can intermediates be characterized?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with fluorinated reagents. For example, a two-step approach may include:

  • Step 1 : Reacting 2-aminobenzamide with a difluoromethylating agent (e.g., ClCF2_2H or BrCF2_2H) under basic conditions to introduce the difluoromethyl group.
  • Step 2 : Cyclization via acid catalysis (e.g., H2_2SO4_4) to form the quinazolin-4-ol core.
    Key intermediates (e.g., difluoromethylated anthranilamides) are characterized using 1^1H/19^{19}F NMR and IR spectroscopy to confirm regiochemistry and fluorine incorporation. X-ray crystallography is critical for resolving ambiguities in stereoelectronic effects of the difluoromethyl group .

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

The difluoromethyl group (-CF2_2H) introduces strong electron-withdrawing effects via σ-withdrawal, reducing electron density at the quinazolin-4-ol core. This enhances hydrogen-bonding capacity at the 4-hydroxy position, as confirmed by IR (O-H stretch at ~3200 cm1^{-1}) and computational studies (DFT). Fluorine’s inductive effects also stabilize intermediates during nucleophilic substitution reactions, facilitating regioselective modifications at the C2 or C6 positions .

Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?

  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., monofluoromethyl derivatives).
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O interactions between the quinazolinone and difluoromethyl groups) and confirms planarity of the heterocyclic core .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., 19^{19}19F NMR shifts) be resolved for derivatives of this compound?

Discrepancies in 19^{19}F NMR shifts may arise from solvent polarity or conformational flexibility of the CF2_2H group. Strategies include:

  • Variable-temperature NMR : To probe dynamic effects (e.g., rotational barriers of the CF2_2H group).
  • Computational modeling (DFT) : Correlates experimental shifts with predicted electronic environments. For instance, gauche conformations of CF2_2H may split 19^{19}F signals in polar solvents like DMSO .

Q. What methodologies optimize the regioselective functionalization of this compound for SAR studies?

  • Directed C–H activation : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at the C6 position, leveraging steric hindrance from the CF2_2H group.
  • Photoredox catalysis : Enables late-stage fluorination at the C7 position via radical intermediates .
  • Flow chemistry : Enhances yield and reduces side reactions in multi-step sequences (e.g., telescoped oxidation/amination) .

Q. How do structural modifications (e.g., fluorination at C7) impact biological activity?

Introducing a fluorine atom at C7 enhances metabolic stability and binding affinity to targets like kinase inhibitors. For example:

  • Antimicrobial activity : Fluorine at C7 increases lipophilicity (logP by ~0.5 units), improving membrane penetration.
  • G-quadruplex stabilization : C7-fluoro derivatives show 2–3× higher stabilization in telomeric DNA assays compared to non-fluorinated analogs .

Q. What mechanisms underlie the compound’s role in stabilizing G-quadruplex DNA structures?

The planar quinazolin-4-ol core intercalates between G-tetrads, while the difluoromethyl group engages in hydrophobic interactions with the DNA backbone. Fluorescence titration and molecular docking reveal:

  • Binding constant (Kb_b) : ~105^5 M1^{-1} for human telomeric G4 DNA.
  • Selectivity : Preferential stabilization of parallel G4 structures over duplex DNA (ΔTm_m = +15°C) .

Q. How can flow chemistry improve the scalability of this compound synthesis?

A telescoped flow system combining Pd-catalyzed aerobic oxidation and reductive amination achieves:

  • Yield : 85% over two steps (vs. 60% in batch).
  • Purity : >99% by inline HPLC monitoring.
    Key parameters include residence time (5–10 min per step) and solvent compatibility (MeCN/H2_2O mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.